molecular formula C16H21N3O4 B8540474 6-Methoxy-7-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one

6-Methoxy-7-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one

Cat. No.: B8540474
M. Wt: 319.36 g/mol
InChI Key: WIKYSQCGODUSFH-UHFFFAOYSA-N
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Description

6-Methoxy-7-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

6-methoxy-7-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one

InChI

InChI=1S/C16H21N3O4/c1-21-14-9-12-13(17-11-18-16(12)20)10-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20)

InChI Key

WIKYSQCGODUSFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)OCCCN3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 10 mL volume glass vessel equipped with a stirrer and a thermometer were placed 1.0 g (3.7 mmol) of 6-methoxy-7-(3-chloropropoxy)quinazolin-4-one prepared by procedures similar to those of Reference Example V-1, 1.61 g (18.5 mmol) of morpholine, and 4 mL of methanol. The resulting mixture was stirred at 105° C. for 4 hours. After the reaction was complete, the reaction mixture was analyzed by high performance liquid chromatography (absolute quantitative analysis). There was produced 1.10 g (reaction yield: 93%) of 6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-one.
Quantity
1 g
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Reaction Step One
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1.61 g
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reactant
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Quantity
4 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a 100-mL volume stainless steel pressure-resistant vessel were placed 5.80 g (17.9 mmol) of methyl 5-methoxy-4-(3-morpholinopropoxy)anthranilate, 3.79 g (35.8 mmol) of methyl orthoformate, 2.56 g (33.2 mmol) of ammonium acetate, and 30 mL of methanol. The reaction was carried out at 115° C. for 5 hours. After the reaction was complete, the reaction mixture was cooled to room temperature and concentrated under reduced pressure. Then, the concentrate was recrystallized from 100 mL of methanol. The crystalline product was collected by filtration and dried under reduced pressure to give 4.97 g (isolated yield: 87%) of 6-methoxy-7-(3-morpholinopropoxy)-quinazolin-4-one as a white crystalline product.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
3.79 g
Type
reactant
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2.56 g
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a 500 mL volume glass vessel equipped with a stirrer, a thermometer and a reflux condenser were placed 95.0 g (0.354 mol) of 6-methoxy-7-(3-chloropropoxy)-quinazolin-4-one, 154.2 g (1.77 mol) of morpholine, and 380 mL of sec-butyl alcohol. The resulting mixture was heated to 105° C. under stirring for 18 hours. After the reaction was complete, 380 mL of methanol was added to the reaction mixture. The resulting mixture was stirred at 70° C. for 30 minutes, and cooled to room temperature. The mixture was then stirred for 30 minutes at room temperature. The precipitated crystalline product was filtered, placed in 190 mL of methanol and stirred for washing, again filtered, and dried at 60° C. under reduced pressure to give 104 g (isolated yield: 92%, purity: 98.81% in terms of area percentage determined by high performance liquid chromatography) of 6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-one as a white crystalline product.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
154.2 g
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reactant
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Quantity
380 mL
Type
reactant
Reaction Step Three
Quantity
380 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

WO 01/21594 describes a process for a 6-alkoxy-7-aminoalkoxyquinazolin-4-one compound or a 7-alkoxy-6-aminoalkoxyquinazolin-4-one compound. For instance, ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-aminobenzoate is reacted with formamide to give 6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-one in 68% yield. This process, however, has a problem as an industrially applicable process in that the yield is low, and the teratogenetic formamide is reacted at an elevated temperature in an excessive amount.
[Compound]
Name
6-alkoxy-7-aminoalkoxyquinazolin-4-one
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
7-alkoxy-6-aminoalkoxyquinazolin-4-one
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